(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
Description
The compound "(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone" features a piperazine core substituted with a 2,5-dimethylfuran-3-carbonyl group and a cyclopropyl ring bearing a thiophen-2-yl moiety.
Properties
IUPAC Name |
[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12-10-14(13(2)24-12)18(22)20-5-7-21(8-6-20)19(23)16-11-15(16)17-4-3-9-25-17/h3-4,9-10,15-16H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYQZUGPVYBXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a synthetic organic molecule with potential therapeutic applications due to its unique structural features. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's chemical formula is , and its structure includes a piperazine ring, a furan moiety, and a thiophene-substituted cyclopropane. This combination may contribute to its biological activity by facilitating interactions with various biological targets.
- Receptor Interaction : The compound is hypothesized to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. Its piperazine structure is known to enhance binding affinity to serotonin and dopamine receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to metabolic pathways, which could play a role in its pharmacological effects.
- Signal Transduction Modulation : By affecting intracellular signaling cascades, the compound may influence cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Data
Case Study 1: Antidepressant Effects
A study conducted on rats demonstrated that administration of the compound resulted in increased levels of serotonin and norepinephrine in the brain. Behavioral tests indicated reduced depressive-like symptoms compared to control groups.
Case Study 2: Anticancer Potential
In vitro experiments using human breast cancer cell lines showed that the compound triggered apoptosis via the mitochondrial pathway. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
Case Study 3: Antimicrobial Activity
Research evaluating the antibacterial properties of the compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound’s piperazine moiety is shared with several pharmacologically active derivatives. For example:
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) (from ) exhibit spirocyclic and piperazine-based architectures. These compounds are studied for their affinity to serotonin (5-HT) and dopamine receptors, suggesting that the target compound may similarly interact with CNS targets .
Key Structural Differences :
Functional Group Impact on Physicochemical Properties
- Thiophene vs. Phenyl Groups : Thiophene’s sulfur atom introduces polarizability and hydrogen-bonding capabilities absent in phenyl-based analogs, possibly enhancing interactions with cysteine-rich enzymatic pockets.
Methods for Similarity Assessment
Virtual screening protocols () highlight that structural similarity metrics, such as Tanimoto coefficients or pharmacophore modeling, are critical for predicting biological activity. For the target compound:
- Tanimoto Index : A comparison with piperazine-based drugs (e.g., aripiprazole) would require calculating overlap in functional group fingerprints.
- Dissimilarity Advantages : Unique features like the cyclopropyl-thiophene unit could enable activity against targets resistant to conventional piperazine derivatives, aligning with the "scaffold hopping" strategy .
Data Table: Estimated Properties of Target Compound vs. Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
